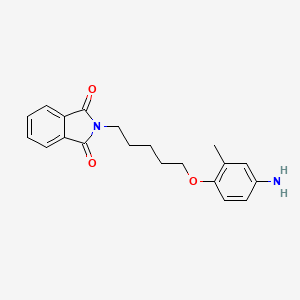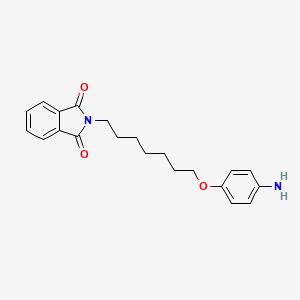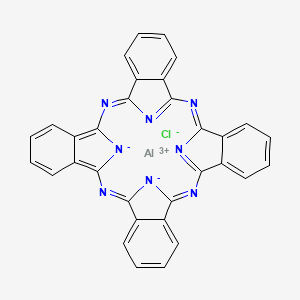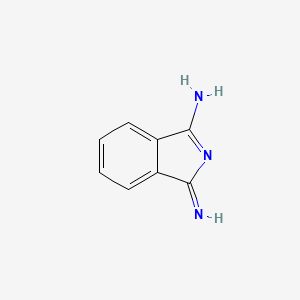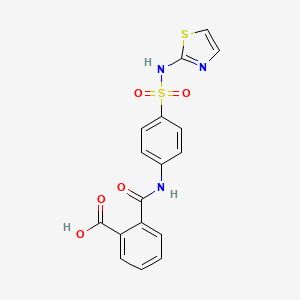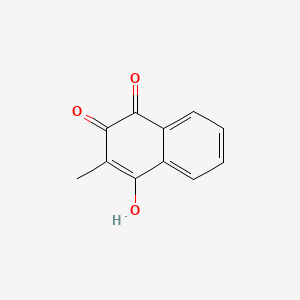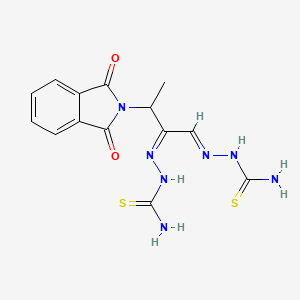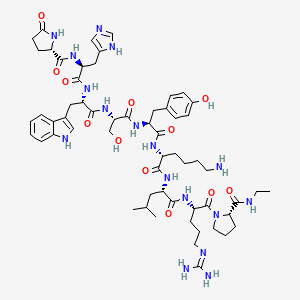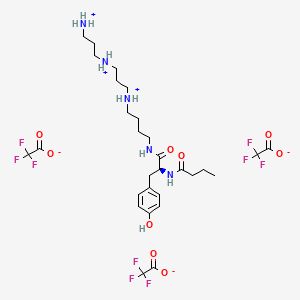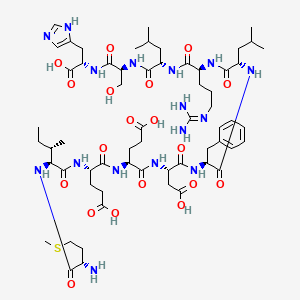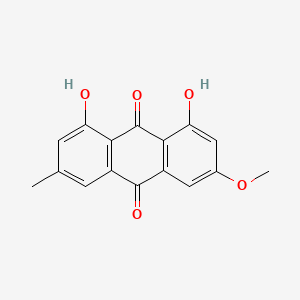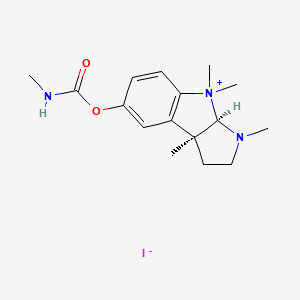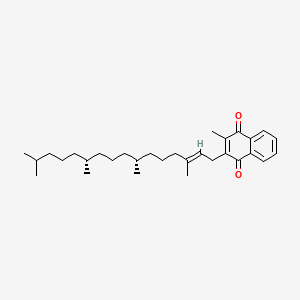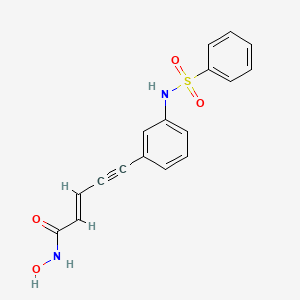
Oxamflatin
Vue d'ensemble
Description
L’Oxamflatin est un nouveau composé antitumoral connu pour sa capacité à inhiber la désacétylase des histones chez les mammifères. Il est chimiquement identifié comme étant l’acide (2E)-5-[3-(phénylsulfonylamino)phényl]-pent-2-én-4-ynohydroxamique. Ce composé a montré une activité antiproliférative significative contre diverses lignées cellulaires tumorales murines et humaines, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Oxamflatin has a wide range of scientific research applications, including:
Cancer Research: As an inhibitor of histone deacetylase, this compound has shown potential in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells.
Epigenetic Studies: This compound is used to study the effects of histone acetylation on gene expression and cellular functions.
Developmental Biology: It has been shown to improve nuclear reprogramming and blastocyst quality in somatic cell nuclear transfer embryos.
Drug Development: this compound serves as a lead compound for developing new anticancer agents with improved efficacy and reduced side effects.
Mécanisme D'action
L’Oxamflatin exerce ses effets en inhibant la désacétylase des histones, ce qui conduit à l’accumulation d’histones acétylées. Cela entraîne des modifications de l’expression des gènes, en particulier la régulation à la hausse des gènes impliqués dans la régulation du cycle cellulaire et l’apoptose. L’inhibition de la désacétylase des histones perturbe le fonctionnement normal des cellules tumorales, ce qui conduit à l’arrêt du cycle cellulaire et à la mort cellulaire programmée .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Oxamflatin plays a crucial role in biochemical reactions by inhibiting HDACs, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors like JunD and fibronectin, enhancing their expression . It also affects the morphological reversion of transformed cell lines and inhibits the proliferation of tumor cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the expression of E-cadherin, a protein crucial for cell-cell adhesion, in gastric cancer cells, thereby reducing cell viability and potentially preventing tumor metastasis . In bovine somatic cell nuclear transfer (SCNT) embryos, this compound improves nuclear reprogramming, increases inner cell mass, and reduces apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modifying the acetylation status of histones .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of HDACs, inhibiting their activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of genes involved in cell cycle regulation and morphology . This compound enhances the transcriptional activity of promoters like the cytomegalovirus (CMV) promoter and increases the expression of genes such as p21WAF1/Cip1, which are involved in cell cycle arrest . It also induces apoptosis through the intrinsic apoptotic pathway by activating pro-apoptotic proteins like Bid and inhibiting anti-apoptotic proteins like Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound modifies the acetylation status of histones H3K9 and H3K18, leading to increased blastocyst quality and reduced apoptosis in SCNT embryos . The stability and degradation of this compound are crucial for its long-term effects on cellular function. Studies have shown that this compound can be stored for up to 12 months under desiccating conditions at +4°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound has shown significant antitumor activity at doses of 20 mg/kg and 50 mg/kg, with increased survival rates and no observed body weight loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression through histone acetylation. By inhibiting HDACs, this compound increases the acetylation of histones, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and tumor suppression . This compound also interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to modify the acetylation status of histones in SCNT embryos, enhancing nuclear reprogramming and development . The localization and accumulation of this compound within specific cellular compartments are crucial for its activity and function.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity. It targets the nucleus, where it inhibits HDAC activity and increases histone acetylation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles within the cell. The accumulation of acetylated histones in the nucleus leads to changes in gene expression and cellular function.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Oxamflatin implique plusieurs étapes, en commençant par la préparation de l’intermédiaire clé, qui est ensuite soumis à diverses réactions chimiques pour former le produit final. La voie de synthèse comprend généralement les étapes suivantes :
Formation de l’intermédiaire : La première étape consiste à préparer le composé intermédiaire par une série de réactions, notamment la sulfonation et l’amination.
Réaction de couplage : L’intermédiaire est ensuite couplé à un réactif approprié pour former le produit souhaité.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir l’this compound sous sa forme pure.
Méthodes de production industrielle
La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les principaux facteurs incluent le contrôle de la température, le temps de réaction et l’utilisation de catalyseurs pour améliorer l’efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
L’Oxamflatin subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans l’this compound.
Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les nucléophiles, sont utilisés dans des conditions contrôlées.
Principaux produits formés
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, notamment :
Recherche sur le cancer : En tant qu’inhibiteur de la désacétylase des histones, l’this compound a montré un potentiel dans la thérapie anticancéreuse en induisant l’arrêt du cycle cellulaire et l’apoptose dans les cellules tumorales.
Études épigénétiques : L’this compound est utilisé pour étudier les effets de l’acétylation des histones sur l’expression des gènes et les fonctions cellulaires.
Biologie du développement : Il a été démontré qu’il améliorait la reprogrammation nucléaire et la qualité des blastocystes dans les embryons issus du transfert nucléaire de cellules somatiques.
Développement de médicaments : L’this compound sert de composé de tête pour le développement de nouveaux agents anticancéreux à l’efficacité améliorée et aux effets secondaires réduits.
Comparaison Avec Des Composés Similaires
Composés similaires
Trichostatine A : Un autre inhibiteur de la désacétylase des histones avec une activité antitumorale similaire.
N-butyrate de sodium : Connu pour sa capacité à induire l’acétylation des histones et à affecter l’expression des gènes.
FR901228 : Un puissant inhibiteur de la désacétylase des histones avec des applications en thérapie anticancéreuse.
Unicité de l’Oxamflatin
L’this compound est unique en raison de sa structure chimique spécifique, qui lui permet d’inhiber efficacement la désacétylase des histones et d’induire des modifications significatives de l’expression des gènes. Sa capacité à améliorer la reprogrammation nucléaire et la qualité des blastocystes dans les embryons issus du transfert nucléaire de cellules somatiques le distingue davantage des autres composés similaires .
Propriétés
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQQUYPMFERG-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417739 | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151720-43-3 | |
| Record name | Oxamflatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | oxamflatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.
A: By inhibiting HDACs, this compound tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []
ANone: this compound treatment has been shown to induce a variety of downstream effects, including:
- Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []
- Apoptosis: this compound can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []
- Differentiation: In some cancer cell lines, this compound can induce differentiation, leading to a less aggressive phenotype. []
- Changes in cellular morphology: this compound can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []
- Modulation of DNA methylation: this compound treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]
A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


